



# Application Notes and Protocols: Anticancer Agent CT-P72/ABP-102

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Anticancer agent 72 |           |
| Cat. No.:            | B12397534           | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

Audience: Researchers, scientists, and drug development professionals.

### Introduction

CT-P72/ABP-102 is a novel multi-antibody T-cell engager (TCE) immuno-oncology therapy codeveloped by Celltrion and Abpro.[1] It is designed to connect the immune system's T-cells to cancer cells that express the HER2 (human epidermal growth factor receptor 2) protein. This mechanism facilitates the targeted elimination of cancer cells.[1] Preclinical studies have highlighted its potential as a treatment, particularly for tumors with high HER2 expression and those resistant to existing therapies like ENHERTU.[1]

Mechanism of Action: CT-P72/ABP-102 functions as a T-cell engager. Its structural design optimizes binding to HER2-expressing cancer cells while reducing T-cell avidity towards normal cells with low HER2 expression. This selective binding directs T-cells to attack and eliminate the tumor cells.[1]

### In Vivo Efficacy Data

Preclinical evaluation of CT-P72/ABP-102 has been conducted in various mouse models to determine its anti-tumor activity. The data presented below is a representative summary from a dual xenograft mouse model, which simultaneously hosted tumors with both high and low HER2 expression.



Table 1: Summary of In Vivo Efficacy in Dual Xenograft Mouse Model

| Treatment<br>Group | Dose<br>(mg/kg) | Tumor<br>Model | Mean<br>Tumor<br>Volume<br>Change (%) | Tumor<br>Growth<br>Inhibition<br>(TGI) (%) | Statistical<br>Significanc<br>e (p-value) |
|--------------------|-----------------|----------------|---------------------------------------|--------------------------------------------|-------------------------------------------|
| Vehicle<br>Control | -               | HER2-High      | +250%                                 | -                                          | -                                         |
| CT-P72/ABP-<br>102 | 10              | HER2-High      | +50%                                  | 80%                                        | <0.01                                     |
| CT-P72/ABP-<br>102 | 20              | HER2-High      | -20%<br>(regression)                  | >100%                                      | <0.001                                    |
| Vehicle<br>Control | -               | HER2-Low       | +230%                                 | -                                          | -                                         |
| CT-P72/ABP-<br>102 | 20              | HER2-Low       | +210%                                 | Not<br>Significant                         | >0.05                                     |

Note: Data is simulated based on descriptions of preclinical findings.[1] TGI is calculated relative to the vehicle control group. Statistical significance is determined by an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

## **Experimental Protocols**

# Protocol: Murine Dual Xenograft Model for Efficacy Assessment

This protocol describes the establishment of a dual xenograft model to evaluate the selective efficacy of CT-P72/ABP-102 against HER2-high expressing tumors.

#### Materials:

- HER2-high expressing cancer cell line (e.g., NCI-N87)
- HER2-low expressing cancer cell line (e.g., MDA-MB-231)



- Immunocompromised mice (e.g., NOD/SCID or similar)
- Matrigel
- CT-P72/ABP-102
- Sterile PBS (for dilution)
- Standard animal husbandry equipment and facilities

#### Procedure:

- Cell Culture: Culture HER2-high and HER2-low expressing cells according to standard protocols. Harvest cells during the logarithmic growth phase.
- Cell Implantation:
  - $\circ$  On Day 0, subcutaneously implant the HER2-high expressing cells (e.g., 5 x 10^6 cells in 100  $\mu$ L of a 1:1 PBS/Matrigel mixture) into the right flank of each mouse.
  - Simultaneously, implant the HER2-low expressing cells into the left flank of the same mouse.
- · Tumor Growth and Randomization:
  - Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
  - Randomize mice into treatment and control groups.
- Drug Administration:
  - Administer CT-P72/ABP-102 or vehicle control (e.g., sterile PBS) via intravenous (IV) injection at the specified doses.
  - Dosing frequency should be determined based on the agent's pharmacokinetic profile (e.g., twice weekly).
- Monitoring:



- Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor animal body weight and overall health status.
- Endpoint:
  - Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
  - Euthanize animals and collect tumors for further analysis (e.g., pharmacodynamic studies).

## Protocol: Pharmacodynamic (PD) Biomarker Analysis - T-Cell Infiltration

This protocol details the use of immunohistochemistry (IHC) to assess T-cell infiltration into the tumor microenvironment, a key indicator of CT-P72/ABP-102's mechanism of action.

#### Materials:

- Tumor samples collected from the in vivo study
- Formalin (10%)
- Paraffin
- Microtome
- Primary antibody against a T-cell marker (e.g., anti-CD3)
- Secondary antibody and detection system
- Microscope

#### Procedure:

Sample Preparation:



- Fix collected tumors in 10% formalin for 24 hours.
- Process and embed the fixed tissue in paraffin.
- Section the paraffin blocks into 4-5 μm slices and mount on slides.
- Immunohistochemistry:
  - Deparaffinize and rehydrate the tissue sections.
  - Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
  - Block endogenous peroxidase activity.
  - Incubate with the primary anti-CD3 antibody.
  - Apply the secondary antibody and the detection reagent.
  - · Counterstain with hematoxylin.
- Analysis:
  - Image the stained slides.
  - Quantify the number of CD3-positive T-cells within the tumor tissue.
  - Compare the levels of T-cell infiltration between the treated and control groups.

## **Visualizations: Pathways and Workflows**





Click to download full resolution via product page

Caption: Mechanism of action for CT-P72/ABP-102.





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo dual xenograft study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Celltrion announces preclinical findings of multi-antibody drug candidate CT-P72 at SITC
  2025 < ENGLISH NEWS < 기사본문 더바이오 [thebionews.net]</li>
- To cite this document: BenchChem. [Application Notes and Protocols: Anticancer Agent CT-P72/ABP-102]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397534#how-to-use-anticancer-agent-72-in-vivo-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com